molecular formula C13H12F3N3O3 B7901233 Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Cat. No.: B7901233
M. Wt: 315.25 g/mol
InChI Key: IWQYGYDVEHFFQD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of a β-diketone with hydrazine.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions.

    Amination and Esterification: The final steps involve the introduction of the amino group and the esterification to form the ethyl ester. These reactions are typically carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoromethyl ethers in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anti-Infective Properties

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate, as effective agents against various bacterial strains. For instance, compounds with similar structures have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV. The introduction of trifluoromethoxy groups has been shown to enhance antibacterial efficacy due to improved lipophilicity and membrane penetration capabilities .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that derivatives of pyrazoles can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism suggests potential applications in treating various cancers by disrupting the mitotic process in cancer cells . The compound's structure allows for interaction with specific binding sites on tubulin, enhancing its anticancer activity.

Anti-Inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to exhibit significant anti-inflammatory effects, with some studies indicating that specific substitutions can enhance this activity. For instance, the presence of a trifluoromethoxy group has been correlated with increased anti-inflammatory potency compared to other substituents .

Neurological Disorders

Research indicates that pyrazole derivatives may act as partial agonists at trace amine-associated receptors (TAARs), which are implicated in various neurological disorders such as ADHD, schizophrenia, and Parkinson's disease. This compound may offer a therapeutic pathway for these conditions due to its favorable receptor affinity and reduced side effects compared to traditional medications .

Case Study 1: Anticancer Activity

In a study published in the journal Molecules, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against HeLa cells. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects. The docking studies further revealed favorable interactions with the colchicine binding site on tubulin .

CompoundIC50 (µM)Mechanism of Action
Compound A0.08Tubulin inhibition
Compound B12.07Cell cycle arrest

Case Study 2: Anti-Infective Activity

Another study focused on the antibacterial efficacy of pyrazole derivatives against MRSA and E. coli. The synthesized compounds showed MIC values as low as 0.125 mg/mL against S. aureus, indicating their potential as effective antibacterial agents .

CompoundMIC (mg/mL)Target Bacteria
Compound C0.125S. aureus
Compound D8E. coli

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-phenylpyrazole-3-carboxylate: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    Methyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .

Biological Activity

Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anti-inflammatory and anticancer properties. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies related to this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazines and various carbonyl compounds to construct the pyrazole framework.
  • Substitution Reactions : Introducing the trifluoromethoxy group through electrophilic aromatic substitution or similar methodologies.
  • Carboxylation : The introduction of the carboxylate group is often achieved via carboxylic acid derivatives or direct carboxylation techniques.

Recent studies have demonstrated the effectiveness of these synthetic routes, yielding the desired compound with satisfactory purity and yield rates .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory activity in various models. A notable study reported that related pyrazole derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound demonstrated promising results with an IC50 value indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (μM)
This compound30%50%0.034
Celecoxib20%82%0.01
Indomethacin25%70%0.05

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
A54915.6
HeLa12.3

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

  • Study on Inflammation : In a carrageenan-induced paw edema model, pyrazole derivatives showed significant reduction in edema, suggesting effective anti-inflammatory properties .
  • Cancer Research : A study assessing the compound's effects on apoptosis in cancer cells found that it significantly increased markers of apoptosis compared to untreated controls, indicating its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-2-21-12(20)10-7-11(17)19(18-10)8-3-5-9(6-4-8)22-13(14,15)16/h3-7H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQYGYDVEHFFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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